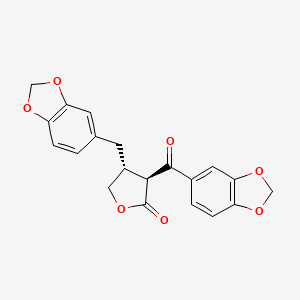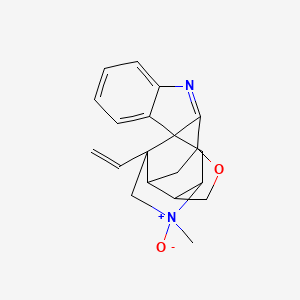
7-Oxohinokinin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxohinokinin is a natural product found in Juniperus chinensis, Chamaecyparis obtusa, and Calocedrus formosana with data available.
Mechanism of Action
Biochemical Pathways
The compound is known to be involved in the synthesis of several natural products and their related derivatives . The developed pathway proceeds through enantioenriched β-substituted butyrolactones, from which facile aldol addition and subsequent oxidation affords the desired benzylic ketone moiety .
Result of Action
It has been suggested that the compound may have anti-proliferative effects . For instance, it was found that (−)-isopolygamain, a compound synthesized using a similar method to 7-Oxohinokinin, was the most active of the compounds prepared, with IC50 values of 2.95 ± 0.61 μM and 4.65 ± 0.68 μM against MDA-MB-231 (triple negative breast cancer) and HCT-116 (colon cancer) cell lines, respectively .
Biochemical Analysis
Biochemical Properties
7-Oxohinokinin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme β-substituted butyrolactones, which facilitates the formation of the benzylic ketone moiety through aldol addition and subsequent oxidation . This interaction is crucial for the synthesis of this compound and its related derivatives. Additionally, this compound has been shown to exhibit anti-proliferative activity against certain cancer cell lines, indicating its potential as a therapeutic agent .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to have anti-proliferative effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and HCT-116 (colon cancer) . This compound affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes. Furthermore, this compound can inhibit cell proliferation by interfering with key signaling pathways involved in cell growth and survival .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, this compound inhibits the activity of certain kinases involved in cell signaling pathways, thereby affecting downstream signaling events . Additionally, this compound can modulate gene expression by binding to transcription factors and altering their activity. These molecular interactions contribute to the overall biological effects of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions. It may undergo degradation over extended periods, leading to a decrease in its biological activity . Long-term studies have indicated that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit anti-proliferative and anti-inflammatory effects without significant toxicity . At higher doses, this compound may cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as β-substituted butyrolactones, which play a role in its synthesis and metabolism . Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways . These interactions contribute to the overall metabolic profile of this compound and its biological effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. These interactions influence the bioavailability and efficacy of this compound in different cellular contexts .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. It can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . For example, this compound may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic signaling pathways and cellular processes .
Properties
IUPAC Name |
(3S,4R)-3-(1,3-benzodioxole-5-carbonyl)-4-(1,3-benzodioxol-5-ylmethyl)oxolan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O7/c21-19(12-2-4-15-17(7-12)27-10-25-15)18-13(8-23-20(18)22)5-11-1-3-14-16(6-11)26-9-24-14/h1-4,6-7,13,18H,5,8-10H2/t13-,18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTZMJYMSGEBJC-UGSOOPFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)O1)C(=O)C2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](C(=O)O1)C(=O)C2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the distribution of 7-oxohinokinin within the hinoki cypress, and what does this suggest about its potential role?
A1: Research has shown that the concentration of this compound is significantly higher in the heartwood region of the hinoki cypress compared to the sapwood. [] This suggests that this compound, along with other heartwood extractives like hinokiresinol, may play a role in the unique properties of heartwood, such as its durability and resistance to decay. [] This observation opens avenues for further investigation into the specific biological functions of this compound within the tree.
Q2: How does the structure of this compound relate to other lignans found in Chamaecyparis obtusa, and what does this tell us about its biosynthesis?
A2: Analysis of young shoots from Chamaecyparis obtusa cv. Breviramea identified eleven lignans, including this compound. [] Interestingly, several of these identified lignans, such as savinin and matairesinol, could potentially serve as precursors in the biosynthetic pathway of this compound. [] This finding allows researchers to propose and investigate the step-by-step enzymatic transformations leading to this compound formation within the plant.
Q3: Have there been any studies investigating the potential anti-proliferative activity of this compound or related compounds?
A3: While the provided research doesn't directly investigate this compound's anti-proliferative activity, it does highlight the synthesis and testing of (-)-isopolygamain, an aryltetralin lignan. [] This compound demonstrated promising anti-proliferative activity against MDA-MB-231 (triple-negative breast cancer) and HCT-116 (colon cancer) cell lines. [] Given the structural similarities between this compound and (-)-isopolygamain, this finding suggests that exploring the potential anti-cancer properties of this compound and its derivatives could be a fruitful avenue for future research.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5E)-3-ethyl-5-[[5-(2-methylcyclopropyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/new.no-structure.jpg)



![[(1S,2S,5S,8R)-1,5-dimethyl-8-[2-[(1S,2R,3S,7R,10S,13S,14R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]ethyl]-7-oxo-6-oxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B1180762.png)

